

13C NMR Spectroscopy of Citreoviridin: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citreoviridin-13C23

Cat. No.: B15134970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including *Penicillium citreonigrum* and *Aspergillus terreus*.^[1] Its presence in staple foods like rice has been linked to the neurological disease known as acute cardiac beriberi. Given its potent neurotoxic effects, the accurate identification and structural elucidation of citreoviridin are of paramount importance in food safety, toxicology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the unambiguous structural characterization of organic molecules like citreoviridin. These application notes provide a detailed overview of the ¹³C NMR data for citreoviridin and a comprehensive protocol for its analysis.

13C NMR Spectral Data of Citreoviridin

The ¹³C NMR chemical shifts of citreoviridin provide a unique fingerprint of its carbon skeleton. The data presented below has been compiled from published literature and is essential for the verification of the compound's identity and for further structural studies. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Below is a summary of the ¹³C NMR chemical shift assignments for citreoviridin in deuterated methanol (CD₃OD).

Carbon Atom	Chemical Shift (δ , ppm)
1	164.7
2	98.4
3	162.2
4	99.1
5	158.0
6	129.5
7	133.0
8	129.0
9	139.0
10	126.1
11	138.6
12	137.2
13	132.8
14	97.4
15	43.5
16	79.1
17	77.6
18	85.1
19	12.9
20	56.4
21	12.9
22	23.0
23	20.2

Data sourced from a study on the chemical constituents of deep-sea-derived *Penicillium citreonigrum*.^[2]

Experimental Protocol for ¹³C NMR Analysis of Citreoviridin

This section outlines a detailed protocol for the acquisition of a ¹³C NMR spectrum of citreoviridin.

1. Sample Preparation

- **Sample Purity:** Ensure the citreoviridin sample is of high purity. Purification can be achieved using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).
- **Mass Determination:** Accurately weigh approximately 10-50 mg of the purified citreoviridin. The exact amount will depend on the sensitivity of the NMR spectrometer.
- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are commonly used for mycotoxins. The choice of solvent can slightly affect the chemical shifts.
- **Dissolution:** Dissolve the weighed citreoviridin in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure the solution is homogeneous.

2. NMR Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.
- **Tuning and Matching:** Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.
- Acquisition Parameters (Example for a 400 MHz Spectrometer):
 - Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: Approximately 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
 - Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
 - Temperature: 298 K (25 °C).

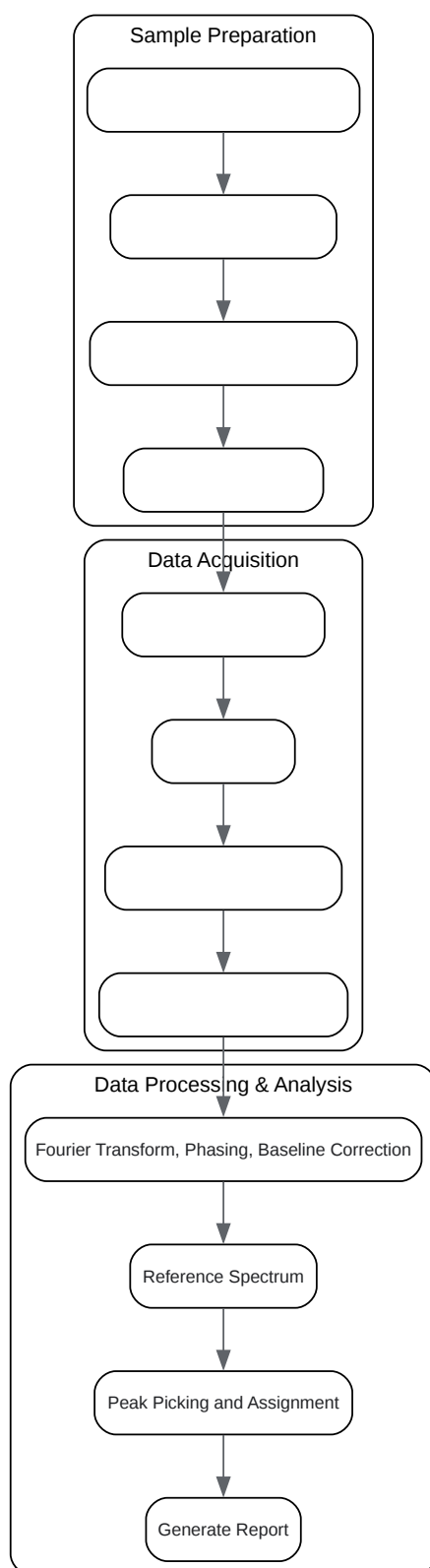
3. Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the solvent peak (e.g., CD₃OD at δ 49.0 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.0 ppm.
- Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration is not typically quantitative in standard ¹³C NMR, it can provide qualitative information.

- Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the citreoviridin structure using 2D NMR techniques (e.g., HSQC, HMBC) and by comparison with published data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the ^{13}C NMR analysis of citreoviridin.

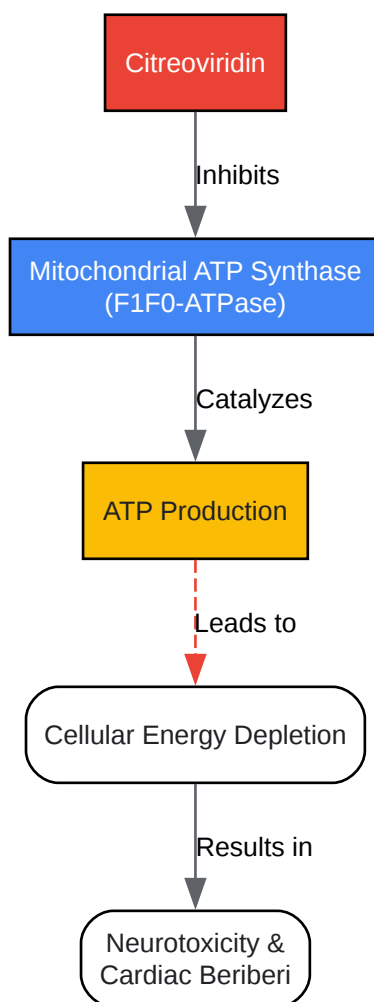


[Click to download full resolution via product page](#)

Workflow for ¹³C NMR analysis of citreoviridin.

Signaling Pathway and Logical Relationships

While citreoviridin does not have a "signaling pathway" in the traditional biological sense, its primary mechanism of toxicity involves the inhibition of a key enzyme in cellular energy production. The following diagram illustrates this logical relationship.



[Click to download full resolution via product page](#)

Mechanism of citreoviridin toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from *Penicillium citreonigrum* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of the Deep-Sea-Derived *Penicillium citreonigrum* MCCC 3A00169 and Their Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [13C NMR Spectroscopy of Citreoviridin: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15134970#13c-nmr-spectroscopy-of-citreoviridin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com